1,1,2-Trichloro-3,3,3-trifluoropropene
Overview
Description
1,1,2-Trichloro-3,3,3-trifluoropropene is an organofluorine compound with the molecular formula C3Cl3F3. It is a colorless gas that is used in various industrial applications. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of other chemicals .
Mechanism of Action
Target of Action
1,1,2-Trichloro-3,3,3-trifluoropropene is a complex compound with the molecular formula C3Cl3F3 It’s known that this compound is used in the production of cis-unsaturated chlorofluorocarbon by cis-trans isomerization of trans isomers .
Mode of Action
It’s known to be involved in the cis-trans isomerization process to produce cis-unsaturated chlorofluorocarbon . More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It’s known that this compound is involved in the production of cis-unsaturated chlorofluorocarbon
Result of Action
It’s known to be involved in the production of cis-unsaturated chlorofluorocarbon
Action Environment
It’s known that trans-1-chloro-3,3,3-trifluoroprop-1-ene, a related compound, is a non-flammable, liquid-blowing agent with a boiling point close to room temperature . This suggests that temperature could be an important environmental factor influencing its action.
Biochemical Analysis
Biochemical Properties
1,1,2-Trichloro-3,3,3-trifluoropropene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The compound can act as an inhibitor or activator of certain enzymes, depending on the specific biochemical pathway involved. For example, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to changes in enzyme activity .
Cellular Effects
The effects of this compound on cells can vary depending on the cell type and the concentration of the compound. In general, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the upregulation or downregulation of specific genes involved in detoxification processes. Additionally, the compound can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule, leading to downstream effects on cellular processes. For example, the inhibition of cytochrome P450 enzymes by this compound can lead to decreased metabolism of certain drugs, resulting in altered pharmacokinetics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interactions with key metabolic enzymes and the resulting disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The specific pathways and enzymes involved in the metabolism of this compound are still being studied, but initial findings suggest a complex network of interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its overall activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be targeted to specific compartments or organelles within the cell through various mechanisms, including post-translational modifications and targeting signals. For example, this compound may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in xenobiotic metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2-Trichloro-3,3,3-trifluoropropene can be synthesized through the fluorination and chlorination of propene derivatives. One common method involves the reaction of 1,1,1,3,3-pentachloropropane with hydrogen fluoride, followed by dehydrohalogenation to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination and chlorination processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1,2-Trichloro-3,3,3-trifluoropropene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Addition Reactions: It can participate in addition reactions with various reagents, leading to the formation of new compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Catalysts: Catalysts such as Lewis acids can be used to facilitate addition reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include fluorinated or chlorinated derivatives.
Addition Products: Addition reactions can yield a variety of products, including halogenated alkanes and alkenes.
Scientific Research Applications
1,1,2-Trichloro-3,3,3-trifluoropropene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of refrigerants, solvents, and other industrial chemicals.
Comparison with Similar Compounds
- 1,1,1-Trifluoro-2,3,3-trichloropropene
- 1,1,2-Trichlorotrifluoro-1-propene
- 2-Chloro-3,3,3-trifluoropropene
Uniqueness: 1,1,2-Trichloro-3,3,3-trifluoropropene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and stability, making it suitable for specific industrial and research applications .
Properties
IUPAC Name |
1,1,2-trichloro-3,3,3-trifluoroprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3F3/c4-1(2(5)6)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSVZVNYQIGOJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073184 | |
Record name | 1-Propene, 1,1,2-trichloro-3,3,3-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-52-7 | |
Record name | 1,1,2-Trichloro-3,3,3-trifluoro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=431-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2-Trichloro-3,3,3-trifluoro-1-propene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 431-52-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propene, 1,1,2-trichloro-3,3,3-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2-trichloro-3,3,3-trifluoropropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.433 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-PROPENE, 1,1,2-TRICHLORO-3,3,3-TRIFLUORO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2MQ7F3KMQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1,1,2-Trichloro-3,3,3-trifluoropropene?
A1: this compound is a chlorofluorocarbon. While the provided abstracts don't explicitly state its molecular weight or spectroscopic data, its molecular formula can be deduced from its name as C3Cl3F3.
Q2: How is this compound used in the synthesis of other fluorocarbons?
A: One of the research papers describes a process where this compound reacts with hydrogen fluoride (HF) and chlorine (Cl2) in the presence of a trivalent chromium catalyst. This reaction, conducted at temperatures between 250°C and 325°C, yields a mixture of different fluorocarbons, including hexafluoropropylene (C3F6) and 1,1,1,2,3,3,3-heptafluoropropane (C3HF7). This process highlights the use of this compound as a precursor for synthesizing other valuable fluorocarbons.
Q3: Has this compound been studied in the context of chemical mixture toxicity?
A: Yes, research has investigated the toxicity of chemical mixtures containing this compound . Specifically, a study explored the joint toxicity of a mixture containing this compound alongside other halogenated aliphatics (trichloroethylene, tetrachloroethylene, and hexachloro-1,3-butadiene). The research employed a weight-of-evidence (WOE) approach to estimate the mixture's overall toxicity and compared it to experimentally determined toxicity in animal models. This research contributes to understanding the potential health risks associated with exposure to mixtures containing this compound and highlights the importance of considering chemical interactions in toxicological assessments.
Q4: Does this compound react with platinum complexes?
A: Research indicates that this compound reacts with specific platinum complexes . When reacting with the platinum complex Pt(trans-stilbene)(PPh3)2, this compound leads to the formation of the complex PtCl2F2(PPh3)2. This reaction differs from the behavior of some other halogenated olefins, showcasing the specific reactivity of this compound in coordination chemistry.
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